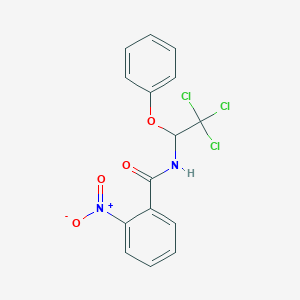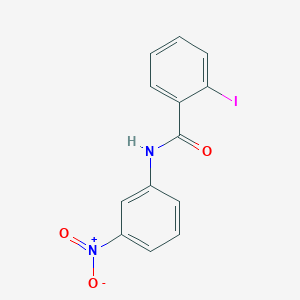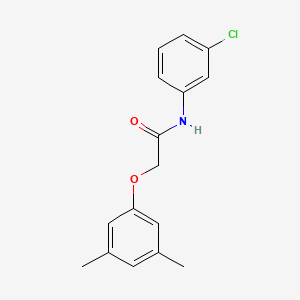
2-nitro-N-(2,2,2-trichloro-1-phenoxyethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-nitro-N-(2,2,2-trichloro-1-phenoxyethyl)benzamide is a complex organic compound with the molecular formula C15H11Cl3N2O4 . This compound is known for its unique chemical structure, which includes a nitro group, a trichloro group, and a phenoxyethyl group attached to a benzamide core. It is used in various scientific research applications due to its distinctive properties.
Preparation Methods
The synthesis of 2-nitro-N-(2,2,2-trichloro-1-phenoxyethyl)benzamide typically involves multiple steps. . Industrial production methods may vary, but they generally involve similar steps with optimized conditions to ensure high yield and purity.
Chemical Reactions Analysis
2-nitro-N-(2,2,2-trichloro-1-phenoxyethyl)benzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The trichloro group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives
Common reagents used in these reactions include hydrogen gas, catalysts like palladium, and strong oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-nitro-N-(2,2,2-trichloro-1-phenoxyethyl)benzamide is utilized in various scientific research fields:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-nitro-N-(2,2,2-trichloro-1-phenoxyethyl)benzamide involves its interaction with specific molecular targets. The nitro group can undergo redox reactions, affecting cellular processes. The trichloro and phenoxyethyl groups contribute to its overall chemical reactivity and interaction with biological molecules .
Comparison with Similar Compounds
2-nitro-N-(2,2,2-trichloro-1-phenoxyethyl)benzamide can be compared with similar compounds such as:
- 2-nitro-N-(2,2,2-trichloro-1-(2-chloro-phenylamino)-ethyl)-benzamide
- 2-nitro-N-(2,2,2-trichloro-1-(2-methoxy-phenylamino)-ethyl)-benzamide
These compounds share similar structural features but differ in the substituents attached to the benzamide core, which can lead to variations in their chemical and biological properties.
Properties
Molecular Formula |
C15H11Cl3N2O4 |
|---|---|
Molecular Weight |
389.6 g/mol |
IUPAC Name |
2-nitro-N-(2,2,2-trichloro-1-phenoxyethyl)benzamide |
InChI |
InChI=1S/C15H11Cl3N2O4/c16-15(17,18)14(24-10-6-2-1-3-7-10)19-13(21)11-8-4-5-9-12(11)20(22)23/h1-9,14H,(H,19,21) |
InChI Key |
BVGGLQALKCTCRK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC(C(Cl)(Cl)Cl)NC(=O)C2=CC=CC=C2[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(5E)-5-{[5-(2,5-dichlorophenyl)furan-2-yl]methylidene}-1-(3,5-dimethylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11699267.png)

![(5Z)-1-(4-chlorophenyl)-5-[(2-methoxynaphthalen-1-yl)methylidene]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11699273.png)
![(4Z)-1-(3-chloro-4-methylphenyl)-4-[4-(diethylamino)benzylidene]pyrazolidine-3,5-dione](/img/structure/B11699276.png)
![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]biphenyl-4-carboxamide](/img/structure/B11699289.png)

![2-(3-bromophenoxy)-N'-[(3Z)-1,5-dimethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide](/img/structure/B11699299.png)
![3-{[(Z)-(4-hydroxy-3-nitrophenyl)methylidene]amino}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11699306.png)
![2-Nitro-N-{2,2,2-trichloro-1-[(1,1-dioxidotetrahydro-3-thiophenyl)amino]ethyl}benzamide](/img/structure/B11699309.png)
![(3E)-1-(2-methoxyphenyl)-3-{[5-(4-nitrophenyl)furan-2-yl]methylidene}-5-phenyl-1,3-dihydro-2H-pyrrol-2-one](/img/structure/B11699311.png)
![N'-[(E)-(2,3-Dichlorophenyl)methylidene]-3-(1,2-dihydro-5-acenaphthylenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11699317.png)
